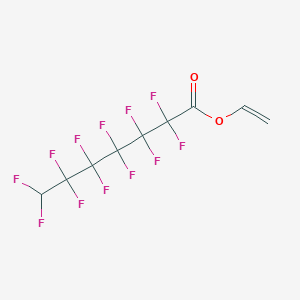
Ethenyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate is a fluorous functional monomer known for its unique properties due to the presence of multiple fluorine atoms. This compound is primarily used in surface functionalization and the synthesis of nanomaterials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate typically involves the esterification of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid with ethenol. The reaction is carried out under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethenyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate undergoes various chemical reactions, including:
Polymerization: This compound can polymerize in the presence of radical initiators or catalysts, forming polymers with unique properties.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Radical Initiators: Used in polymerization reactions to initiate the formation of polymers.
Catalysts: Employed in both polymerization and substitution reactions to enhance reaction rates and selectivity.
Major Products
Scientific Research Applications
Ethenyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethenyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate involves its ability to form strong bonds with various substrates due to the presence of multiple fluorine atoms. These bonds enhance the stability and durability of the resulting materials. The molecular targets and pathways involved include interactions with surface functional groups and the formation of stable polymeric networks .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester
Uniqueness
Ethenyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate stands out due to its specific combination of fluorine atoms and the ethenyl group, which imparts unique properties such as high reactivity and the ability to form stable polymers. This makes it particularly valuable in applications requiring high-performance materials with exceptional stability and resistance .
Properties
CAS No. |
45271-27-0 |
|---|---|
Molecular Formula |
C9H4F12O2 |
Molecular Weight |
372.11 g/mol |
IUPAC Name |
ethenyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate |
InChI |
InChI=1S/C9H4F12O2/c1-2-23-4(22)6(14,15)8(18,19)9(20,21)7(16,17)5(12,13)3(10)11/h2-3H,1H2 |
InChI Key |
CQKVODWXPVZDKM-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















